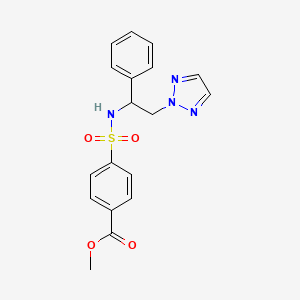

methyl 4-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)sulfamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[1-phenyl-2-(triazol-2-yl)ethyl]sulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S/c1-26-18(23)15-7-9-16(10-8-15)27(24,25)21-17(13-22-19-11-12-20-22)14-5-3-2-4-6-14/h2-12,17,21H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDRWPVENYSCBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)sulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the core triazole ring. This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or "click" reaction. The resulting triazole intermediate is then functionalized with the phenyl group and sulfamoyl moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents onto the benzene ring or triazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The compound features a methyl ester group, a sulfonamide moiety, and a triazole ring, contributing to its biological activity. The molecular formula is , with a molecular weight of approximately 431.47 g/mol. The presence of the triazole ring is particularly notable for its role in enhancing bioactivity against various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to methyl 4-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)sulfamoyl)benzoate can exhibit significant anticancer properties by targeting carbonic anhydrase IX (CAIX). CAIX is overexpressed in many tumors and plays a crucial role in tumor progression by acidifying the microenvironment, facilitating invasion and metastasis.

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of methyl 5-sulfamoyl-benzoates showed high binding affinities to CAIX, with some compounds achieving dissociation constants as low as . The structural modifications on the benzenesulfonamide ring allowed for enhanced selectivity towards CAIX over other isoforms, making these compounds promising candidates for anticancer drug development.

| Compound | Binding Affinity (Kd) | Selectivity Ratio |

|---|---|---|

| Compound A | 0.12 nM | >100 |

| Compound B | 0.08 pM | >100 |

Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit various enzymes, particularly carbonic anhydrases. The design of this compound aims to exploit this property for therapeutic benefits. The compound's structural features allow it to interact effectively with the active site of target enzymes.

In the context of enzyme inhibition studies, this compound has been shown to possess favorable physicochemical properties for drug-like behavior, which could lead to its application in treating conditions associated with dysregulated enzyme activity .

Case Study 1: Targeting CAIX in Cancer Therapy

In a preclinical study involving various cancer cell lines, methyl 5-sulfamoyl-benzoates demonstrated potent cytotoxic effects correlated with their ability to inhibit CAIX activity. The study highlighted the potential of these compounds as selective anticancer agents that could minimize side effects typically associated with conventional chemotherapy .

Case Study 2: Synthesis and Characterization

Research focusing on the synthesis of this compound emphasized the importance of optimizing reaction conditions to enhance yield and purity. The synthesis involved nucleophilic substitution reactions under controlled conditions to ensure the desired chemical structure was achieved efficiently .

Mechanism of Action

The mechanism by which methyl 4-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)sulfamoyl)benzoate exerts its effects involves its interaction with specific molecular targets. The triazole ring, in particular, can bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Methyl 4-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzoate: Similar structure but lacks the sulfamoyl group.

Methyl 4-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide: Similar core structure with an acetamide group instead of sulfamoyl.

Uniqueness: Methyl 4-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)sulfamoyl)benzoate stands out due to its sulfamoyl group, which imparts unique chemical properties and potential biological activities not found in similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and versatile reactivity make it a valuable compound for research and industrial applications.

Biological Activity

Methyl 4-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)sulfamoyl)benzoate is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, along with relevant case studies and research findings.

1. Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate triazole chemistry with sulfamoyl and benzoate functionalities. The compound can be synthesized using various methods including:

- Three-component reactions : Utilizing catalysts such as FeCl3 to facilitate the formation of triazole rings.

- Coupling reactions : Employing coupling agents to link the triazole moiety with sulfamoyl and benzoate groups.

Anticancer Activity

Research has indicated that compounds featuring triazole structures exhibit significant anticancer properties. For example, a series of 4-(1,2,3-triazol-1-yl)coumarin conjugates showed promising activity against various cancer cell lines (MCF-7, SW480, A549), highlighting the potential of triazole derivatives in cancer therapy .

Table 1: Anticancer Activity of Related Triazole Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 23 | MCF-7 | 10 | G2/M cell-cycle arrest |

| Compound X | SW480 | 15 | Induction of apoptosis |

| Compound Y | A549 | 12 | Inhibition of proliferation |

Antimicrobial Activity

The compound's structural similarity to known antimicrobial agents suggests potential efficacy against bacterial and fungal pathogens. In vitro studies have shown that related triazole compounds exhibit moderate to excellent antimicrobial activities against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 20 |

| Compound B | S. aureus | 25 |

| Compound C | K. pneumoniae | 18 |

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in the G2/M phase, preventing cancer cells from proliferating.

- Apoptosis Induction : The ability to trigger apoptosis in cancer cells is a critical mechanism for anticancer drugs. Flow cytometry assays have demonstrated that certain triazole derivatives can activate apoptotic pathways .

4. Case Studies and Research Findings

Several studies have explored the biological activities of triazole-containing compounds:

- Study on Triazole Derivatives : A study found that specific triazole derivatives exhibited significant anticancer activity due to their ability to modulate signaling pathways associated with cell survival and apoptosis .

- Antimicrobial Efficacy : Research demonstrated that triazole compounds showed effective inhibition against various pathogens, indicating their potential as broad-spectrum antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 4-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)sulfamoyl)benzoate, and how can purity be validated?

- Methodology :

- Synthesis : A common approach involves refluxing intermediates (e.g., triazole derivatives) with substituted benzaldehydes in absolute ethanol and glacial acetic acid for 4 hours, followed by solvent evaporation and filtration .

- Characterization : Use IR spectroscopy to confirm functional groups (e.g., sulfamoyl, triazole) and NMR (¹H/¹³C) to verify structural integrity. Elemental analysis (C, H, N, S) ensures stoichiometric consistency .

- Purity : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) identifies impurities. Mass spectrometry (MS) confirms molecular weight .

Q. What safety precautions are required when handling this compound?

- Guidelines :

- Classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Emergency protocols: For inhalation exposure, move to fresh air; for skin contact, wash with soap and water. Contact emergency services if severe symptoms occur .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Experimental Design :

- Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).

- Use Fourier-transform infrared spectroscopy (FTIR) to detect structural changes (e.g., hydrolysis of the methyl ester group) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what factors influence scalability?

- Optimization Strategies :

- Solvent selection : Replace ethanol with dimethylformamide (DMF) to enhance solubility of aromatic intermediates .

- Catalysis : Test palladium or copper catalysts for Suzuki-Miyaura coupling to improve triazole-aryl bond formation .

- Reaction monitoring : Use in-situ Raman spectroscopy to track intermediate formation and adjust reflux time dynamically .

Q. What computational and experimental methods elucidate the structure-activity relationship (SAR) of this compound?

- SAR Analysis :

- Docking studies : Model interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina. Prioritize triazole and sulfamoyl groups for hydrogen bonding .

- In vitro assays : Compare bioactivity of analogs with substituent variations (e.g., fluorophenyl vs. methoxyphenyl) to identify pharmacophores .

Q. How can contradictory data on biological activity be resolved across studies?

- Resolution Framework :

- Standardize assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin for anticancer assays) .

- Meta-analysis : Apply multivariate regression to published IC₅₀ values, accounting for variables like solvent (DMSO vs. saline) and exposure duration .

Q. What advanced techniques characterize its environmental fate in ecological risk assessments?

- Environmental Chemistry :

- Biodegradation : Use OECD 301F respirometry to measure CO₂ evolution in soil/water systems.

- Adsorption studies : Perform batch experiments with activated carbon or clay to determine partition coefficients (Kd) .

Methodological Notes

- Data Tables : For brevity, key parameters (e.g., HPLC gradients, toxicity thresholds) are summarized in-text but can be expanded into supplementary tables.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.